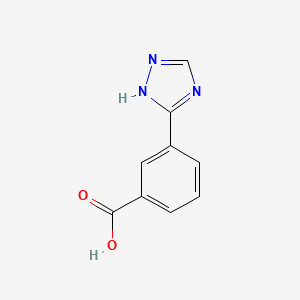

3-(1H-1,2,4-triazol-5-yl)benzoic acid

描述

The Significance of Triazole and Benzoic Acid Scaffolds in Contemporary Chemical Research

In the vast field of organic chemistry, certain molecular frameworks, or scaffolds, appear with remarkable frequency in compounds of significant interest. Both the triazole and benzoic acid scaffolds are paramount in this regard, serving as versatile building blocks in the synthesis of a wide array of functional molecules.

Triazole Scaffold: Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The two common isomers are 1,2,3-triazole and 1,2,4-triazole (B32235). nih.gov The 1,2,4-triazole ring, in particular, is a privileged structure in medicinal chemistry. Its stability, capacity to engage in hydrogen bonding, and dipole character make it an effective isostere for amide, ester, and carboxylic acid groups, allowing it to interact with biological targets. nih.gov This nucleus is a core component in numerous pharmacologically active agents. icm.edu.plwisdomlib.org Beyond medicine, the triazole ring's ability to coordinate with metal ions has led to its use in creating metal-organic frameworks (MOFs) and coordination polymers for applications in gas storage and catalysis. researchgate.net

Benzoic Acid Scaffold: Benzoic acid, the simplest aromatic carboxylic acid, is a fundamental precursor in industrial organic synthesis. pensoft.net Its structure, featuring a stable benzene (B151609) ring attached to a carboxylic acid group, provides a platform for introducing various functional groups. This scaffold is found in numerous natural products and is integral to the synthesis of dyes, fragrances, polymers, and plasticizers. pensoft.net In medicinal chemistry, the benzoic acid moiety is present in a range of drugs and is often explored for its potential to interact with biological receptors. Derivatives of benzoic acid have demonstrated a wide spectrum of biological activities, including antitumor and antimicrobial properties. icm.edu.pl The carboxylic acid group can act as a hydrogen bond donor and acceptor, a key feature for molecular recognition at biological targets.

The conjugation of these two scaffolds into a single molecule like 3-(1H-1,2,4-triazol-5-yl)benzoic acid creates a bifunctional compound with the potential for novel chemical, physical, and biological properties, driving research interest in its synthesis and characterization.

Overview of 1,2,4-Triazole Derivatives in Medicinal and Materials Sciences

The versatility of the 1,2,4-triazole ring has led to its incorporation into a multitude of compounds with diverse and potent applications in both medicinal and materials sciences. nih.govresearchgate.net

In Medicinal Sciences: Derivatives of 1,2,4-triazole are renowned for their broad spectrum of pharmacological activities. wisdomlib.orgresearchgate.net They form the chemical backbone of many commercially successful drugs. researchgate.net Research has extensively documented their efficacy across various therapeutic areas. nih.govresearchgate.net

Table 1: Prominent Medicinal Applications of 1,2,4-Triazole Derivatives

| Therapeutic Area | Examples of Activity |

|---|---|

| Antifungal | Core of drugs like Fluconazole (B54011) and Itraconazole. researchgate.net |

| Antiviral | Found in compounds such as Ribavirin. researchgate.net |

| Anticancer | Letrozole and Anastrozole are non-steroidal aromatase inhibitors used in cancer therapy. researchgate.net |

| Anticonvulsant | Numerous derivatives have been synthesized and evaluated for anticonvulsant properties. nih.gov |

| Anti-inflammatory | Serves as a scaffold for novel anti-inflammatory agents. researchgate.net |

| Antibacterial | Fused 1,2,4-triazole systems show significant antibacterial potential. nih.gov |

| Antitubercular | Certain derivatives exhibit potent activity against Mycobacterium tuberculosis. mdpi.com |

| Antidepressant | The triazole nucleus is explored for developing antidepressant drugs. researchgate.net |

In Materials Science: The unique electronic properties of the 1,2,4-triazole ring make it a valuable component in the development of advanced organic materials. researchgate.netresearchgate.net Its electron-deficient nature imparts excellent electron-transport and hole-blocking capabilities. researchgate.netresearchgate.net

Table 2: Key Applications of 1,2,4-Triazole Derivatives in Materials Science

| Application Area | Function of 1,2,4-Triazole Moiety |

|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Used as electron-transport and hole-blocking materials to improve device efficiency. researchgate.netresearchgate.net |

| Polymers | Incorporated into polymer backbones to create materials with specific thermal or electronic properties. nih.gov |

| Corrosion Inhibitors | Utilized for their ability to form protective layers on metal surfaces. nih.gov |

| Metal-Organic Frameworks (MOFs) | Acts as a ligand to connect metal ions, forming porous materials for gas storage and separation. researchgate.net |

| Ionic Liquids | Forms the basis for novel ionic liquids with unique solvent properties. nih.gov |

| Data Storage Devices | Metal-free triazole derivatives have shown potential in data storage applications. researchgate.netresearchgate.net |

Research Context and Rationale for Investigating this compound

The investigation into this compound is situated within the broader context of developing novel triazole-benzoic acid hybrids. Research on positional isomers, such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid, has demonstrated that this class of compounds possesses significant biological potential, including potent anticancer and antioxidant activities. rsc.orgmdpi.comresearchgate.net

The primary rationale for investigating the specific this compound isomer stems from the well-established principle of structure-activity relationships (SAR) in medicinal chemistry. icm.edu.pldundee.ac.uk The biological activity and material properties of a molecule are highly dependent on its three-dimensional structure and the spatial arrangement of its functional groups. Changing the substitution pattern on the benzoic acid ring from the para-position (as in the 4-substituted isomer) to the meta-position (as in the 3-substituted isomer) can profoundly affect several key parameters:

Receptor Binding: The altered geometry can change how the molecule fits into the binding site of a biological target (e.g., an enzyme or receptor), potentially increasing or decreasing its efficacy. dundee.ac.uk

Electronic Effects: The meta-positioning of the triazole ring relative to the carboxylic acid group results in different electronic effects compared to the para-isomer, which can modulate the acidity (pKa) of the carboxyl group and the electron distribution across the molecule.

Therefore, the synthesis and study of this compound are driven by the scientific imperative to systematically explore the chemical space of triazole-benzoic acid conjugates. By comparing its properties to those of other isomers, researchers can elucidate critical structure-activity relationships, leading to the rational design of more potent and selective anticancer agents, novel functional materials, or other valuable chemical entities. icm.edu.plnih.gov The compound serves as a key pharmaceutical intermediate and a molecular probe to understand how subtle structural modifications can lead to significant changes in function. researchgate.net

Structure

3D Structure

属性

IUPAC Name |

3-(1H-1,2,4-triazol-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5H,(H,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWSKIDSSDPELO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=NC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424365 | |

| Record name | 3-(1H-1,2,4-triazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876715-37-6 | |

| Record name | 3-(1H-1,2,4-triazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-1,2,4-triazol-5-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 3 1h 1,2,4 Triazol 5 Yl Benzoic Acid and Its Analogs

Classical and Modern Synthetic Routes towards the 1,2,4-Triazole (B32235) Ring System in Benzoic Acid Conjugates

The formation of the 1,2,4-triazole ring appended to a benzoic acid backbone can be achieved through several established and emerging synthetic strategies. These methods primarily involve the construction of the five-membered heterocyclic ring from acyclic precursors derived from benzoic acid.

Cycloaddition Reactions for 1,2,4-Triazole Formation

[3+2] Cycloaddition reactions represent a powerful and versatile method for the construction of five-membered heterocycles, including 1,2,4-triazoles. These reactions involve the combination of a three-atom component with a two-atom component. For the synthesis of 1,2,4-triazole-benzoic acid conjugates, a common approach involves the reaction of a nitrile derivative of benzoic acid (e.g., 3-cyanobenzoic acid) with a nitrile imine, generated in situ from a hydrazonoyl halide. This method allows for the direct installation of the benzoic acid moiety onto the triazole ring.

Modern advancements in this area include metal-catalyzed cycloadditions, which can offer improved regioselectivity and milder reaction conditions. For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC), while primarily used for 1,2,3-triazoles, has inspired the development of related methodologies for 1,2,4-triazole synthesis.

Condensation and Cyclization Strategies in Triazole-Benzoic Acid Synthesis

Condensation and subsequent intramolecular cyclization of linear precursors is a cornerstone of 1,2,4-triazole synthesis. A prevalent pathway to 3-(1H-1,2,4-triazol-5-yl)benzoic acid starts from 3-cyanobenzoic acid. The nitrile group can be converted into an N-hydroxyimidamide, which is then reacted with a hydrazide in a condensation-cyclization cascade. Alternatively, the nitrile can be transformed into an amidine, which then serves as a key building block.

Another widely employed strategy involves the reaction of an acylhydrazide (hydrazide derivative of benzoic acid) with a one-carbon source like formamide (B127407) or formic acid. For example, 3-carboxybenzohydrazide can be reacted with formamide under heating to yield the desired this compound. A related method involves the reaction of N-guanidinosuccinimide with amines under microwave irradiation, which proceeds through a nucleophilic ring opening and subsequent recyclization to form a 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide structure, showcasing a tandem reaction approach to the triazole core. rsc.orgnih.govcurtin.edu.au

The table below summarizes key condensation/cyclization pathways.

| Starting Material (Benzoic Acid Derivative) | Reagent(s) | Key Intermediate | Resulting Triazole Structure |

| 3-Cyanobenzoic Acid | 1. Hydrazine (B178648) 2. Formic Acid | 3-Amidrazonylbenzoic acid | This compound |

| 3-Carboxybenzohydrazide | Formamide | N/A (Direct cyclization) | This compound |

| N-Arylsuccinimide | Aminoguanidine HCl, KOH | N-Arylsuccinamic acid guanidide | N-Aryl-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide rsc.org |

Strategic Functionalization and Derivatization of this compound

Once the core structure is synthesized, its chemical properties can be fine-tuned through functionalization of either the benzoic acid moiety or the triazole ring.

Modification of the Benzoic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations, most notably esterification and amidation.

Esterification: The conversion of the carboxylic acid to an ester is typically achieved through acid-catalyzed esterification (e.g., Fischer esterification) by refluxing the compound with an alcohol in the presence of a strong acid catalyst like sulfuric acid. researchgate.netiajpr.com This modification can alter the compound's solubility, polarity, and steric profile.

Amidation: The formation of amides is a crucial reaction in medicinal chemistry for building larger, more complex molecules. This is generally accomplished by activating the carboxylic acid with a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by the addition of a primary or secondary amine. rsc.orgnih.gov This allows for the introduction of a wide array of substituents.

| Reaction Type | Reagents | Product |

| Esterification | Methanol, H₂SO₄ (cat.) | Methyl 3-(1H-1,2,4-triazol-5-yl)benzoate |

| Amidation | Benzylamine, EDC/HOBt | N-Benzyl-3-(1H-1,2,4-triazol-5-yl)benzamide |

Substitution Reactions on the Triazole Ring

The 1,2,4-triazole ring offers multiple sites for substitution, including the nitrogen and carbon atoms.

N-Alkylation/N-Arylation: The triazole ring contains nucleophilic nitrogen atoms that can be alkylated or arylated. The reaction of this compound with alkyl halides in the presence of a base can lead to substitution at the N1 or N4 positions. A significant challenge in this approach is controlling the regioselectivity, as mixtures of N1 and N4 isomers are often formed.

C-H Functionalization: Modern synthetic methods have enabled the direct functionalization of C-H bonds on the triazole ring. Transition metal catalysis, particularly with palladium or copper, allows for the direct arylation of the C5 position (or C3, depending on the tautomer) of the triazole ring. rsc.orgresearchgate.netacs.org This strategy avoids the need for pre-functionalized starting materials and offers an efficient route to novel analogs by coupling the triazole core with various aryl halides or their equivalents. rsc.orgresearchgate.net This approach represents a significant advancement for creating 3,5-disubstituted triazole derivatives. researchgate.net

| Reaction Type | Reagents | Position of Substitution | Product Example |

| N-Alkylation | Methyl Iodide, K₂CO₃ | N1 and/or N4 | Methyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)benzoate |

| C-H Arylation | Bromobenzene, Pd or Cu catalyst, Base | C5 | 3-(5-Phenyl-1H-1,2,4-triazol-3-yl)benzoic acid |

Advanced Spectroscopic Characterization and Elucidation Techniques in the Study of 3 1h 1,2,4 Triazol 5 Yl Benzoic Acid

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Further research or access to proprietary databases would be necessary to acquire the specific spectral data for 3-(1H-1,2,4-triazol-5-yl)benzoic acid to fulfill the request.

Crystallographic Investigations and Supramolecular Assembly of 3 1h 1,2,4 Triazol 5 Yl Benzoic Acid Derivatives

Single-Crystal X-ray Diffraction for Precise Molecular Geometry Determination

In a study of 3-(1H-1,2,4-triazol-3-ylsulfanylmethyl)benzoic acid , the compound was found to crystallize in the orthorhombic, non-centrosymmetric space group P212121. researchgate.net The precise atomic arrangement, including the relative orientation of the benzoic acid and triazole rings, was elucidated. Such analyses are crucial for understanding the intrinsic geometric preferences of the molecule, which in turn influence its packing in the crystal lattice.

Similarly, the crystal structure of 3-(1H-tetrazol-5-yl)benzoic acid , an analogue where the 1,2,4-triazole (B32235) ring is replaced by a tetrazole ring, has been determined. This compound features distinct bond lengths within the tetrazole and carboxylate groups. For instance, the C=O double bond of the carboxylate is significantly shorter than the C-O single bond. Within the tetrazole ring, the N=N and N-N distances vary, indicating partial double-bond character for some bonds. These precise measurements are fundamental for understanding the electronic distribution within the molecule.

Interactive Data Table: Crystallographic Data for 3-(1H-1,2,4-Triazol-3-ylsulfanylmethyl)benzoic acid researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₀H₉N₃O₂S |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Z | Value not available |

| Temperature (K) | 293 |

| R-factor | 0.058 |

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The combination of a carboxylic acid group (a hydrogen bond donor and acceptor) and a 1,2,4-triazole ring (with both donor and acceptor sites) predisposes these molecules to form robust hydrogen-bonding networks.

In the crystal structure of 3-(1H-1,2,4-triazol-3-ylsulfanylmethyl)benzoic acid , the molecules are interconnected through a network of intermolecular hydrogen bonds. Specifically, O—H⋯N and N—H⋯O interactions are observed, linking the carboxylic acid and triazole moieties of adjacent molecules. researchgate.net These interactions, complemented by weaker S⋯O contacts, extend into a three-dimensional network. researchgate.net

A comparable pattern is seen in 3-(1H-tetrazol-5-yl)benzoic acid , where intermolecular N—H⋯O and O—H⋯N hydrogen bonds are the primary forces directing the crystal packing. These interactions link the molecules into two-dimensional sheets. The O⋯N hydrogen bond distance in this structure is reported as 2.666 (2) Å, while the N⋯O distance is 2.712 (2) Å, indicative of strong hydrogen bonds.

The carboxylic acid groups in such structures often form the common eight-membered {···HOC(=O)}₂ synthon through self-association, a feature also noted in other benzoic acid derivatives containing heterocyclic rings. nih.gov

Interactive Data Table: Hydrogen Bond Geometry for 3-(1H-tetrazol-5-yl)benzoic acid

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O-H···N | Value not available | Value not available | 2.666 (2) | Value not available |

| N-H···O | Value not available | Value not available | 2.712 (2) | Value not available |

Hirshfeld Surface Analysis for Quantifying Intermolecular Contact Contributions

While a specific Hirshfeld surface analysis for 3-(1H-1,2,4-triazol-5-yl)benzoic acid or its sulfanylmethyl derivative was not found, studies on other triazole-containing compounds provide a model for the expected results. For instance, in the analysis of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)benzonitrile , the Hirshfeld surface reveals significant contributions from H⋯H (35.9%), N⋯H (26.2%), O⋯H (9.9%), and C⋯H (8.7%) contacts. nih.gov The bright-red spots on the dₙₒᵣₘ mapped surface for this molecule highlight the key C—H⋯N interactions. nih.gov

For a molecule like this compound, a Hirshfeld analysis would be expected to show dominant contributions from O⋯H/H⋯O and N⋯H/H⋯N contacts, corresponding to the strong hydrogen bonds, as well as significant H⋯H, C⋯H, and C⋯C contacts. These analyses provide a quantitative fingerprint of the intermolecular environment.

Packing Motifs and Supramolecular Architectures in Solid-State Structures

The interplay of the various intermolecular forces, particularly hydrogen bonding, dictates the final packing motif and the resulting supramolecular architecture.

The crystal structure of 3-(1H-1,2,4-triazol-3-ylsulfanylmethyl)benzoic acid exhibits a three-dimensional network. researchgate.net This architecture is built from the extension of the O—H⋯N and N—H⋯O hydrogen bonds in space, creating a highly stable, interconnected solid-state structure.

In the case of 3-(1H-tetrazol-5-yl)benzoic acid , the strong hydrogen bonds lead to the formation of two-dimensional sheets. These sheets then stack upon one another to form the full three-dimensional crystal, likely held together by weaker van der Waals forces or π-π stacking interactions between the aromatic rings.

In related molecules, such as 4-(4-hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid , the combination of different hydrogen-bonding synthons leads to the formation of linear supramolecular chains, which are then connected into flat arrays. nih.gov Such hierarchical assembly is a common feature in the crystal engineering of functional organic materials. The specific arrangement of the benzoic acid and triazole groups in the 3- and 5-positions of the respective rings in the target molecule would likely lead to unique and complex packing motifs, potentially forming sheets, chains, or more intricate three-dimensional frameworks.

Computational Chemistry and Quantum Mechanical Studies on 3 1h 1,2,4 Triazol 5 Yl Benzoic Acid Systems

Density Functional Theory (DFT) and Hartree-Fock (HF) Calculations for Molecular Optimization

Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most prevalent quantum computational methods used to determine the electronic structure and optimized geometry of molecules. derpharmachemica.com For triazole and benzoic acid derivatives, these calculations are fundamental in establishing the most stable three-dimensional structure, which is the basis for all further computational analysis.

Methods like DFT, particularly with the B3LYP functional, and HF are frequently used with various basis sets, such as 6-31G(d,p) or 6-311++G(d,p), to perform these calculations. derpharmachemica.comresearchgate.net The process involves iterative calculations to find the minimum energy conformation of the molecule, thereby predicting its most stable form in the gaseous phase. researchgate.net The structural characterization of related triazole-benzoic acid compounds has been successfully achieved using both HF and DFT calculations, demonstrating the utility of these methods for the title compound.

Geometric optimization provides key data on bond lengths, bond angles, and dihedral (torsion) angles. This information is crucial for understanding the molecule's shape and steric relationships. For analogous triazole-benzoic acid compounds, computational results are often compared with experimental data from X-ray crystallography to validate the chosen theoretical model.

In a related compound, 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid, crystallographic data reveals a nearly planar arrangement between the benzene (B151609) and triazole rings, with a small dihedral angle between them. nih.gov The carboxylic acid group is typically found to be coplanar with the attached benzene ring. nih.gov For 3-(1H-1,2,4-triazol-5-yl)benzoic acid, a similar planarity between the rings can be anticipated, which would influence its molecular packing and intermolecular interactions. The table below presents typical geometric parameters for a triazole-benzoic acid system, derived from a closely related structure.

Table 1: Selected Geometric Parameters for a Representative Triazole-Benzoic Acid Structure

| Parameter | Bond | Length (Å) / Angle (°) |

|---|---|---|

| Bond Length | N1—N2 | 1.356 |

| Bond Length | N2—N3 | 1.314 |

| Bond Length | C=O | 1.298 |

| Bond Length | C—O | 1.49 (19) |

| Dihedral Angle | Dihedral between rings | 6.32 |

Data derived from the crystallographic study of 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid. nih.gov

Vibrational frequency analysis, typically performed using DFT methods, predicts the infrared (IR) and Raman spectra of a molecule. These calculations are essential for assigning specific vibrational modes to the absorption bands observed in experimental spectra. Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of bonds.

For benzoic acid derivatives, the O–H stretching vibration of the carboxylic acid group is a key feature, typically predicted in the range of 3600-3400 cm⁻¹. mdpi.com The exact position is sensitive to hydrogen bonding. mdpi.com Other significant vibrations include the C=O stretching of the carboxyl group and various C-H stretching modes of the aromatic ring. mdpi.com The Vibrational Energy Distribution Analysis (VEDA) program is often used to precisely assign the fundamental modes based on their Potential Energy Distribution (PED). mdpi.com

Table 2: Representative Calculated Vibrational Frequencies for a Benzoic Acid Derivative

| Assignment | Functional Group | Calculated Frequency (cm⁻¹) |

|---|---|---|

| O–H stretch | Carboxylic Acid | 3619 |

| C–H stretch | Aromatic Ring | 3123 - 3009 |

| C–H stretch | Methylene Group | 2919 |

Data derived from the computational study of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid using the B3LYP/6-311++G(d,p) method. mdpi.com

Electronic Structure Analysis

The electronic properties of a molecule are critical to understanding its reactivity, stability, and intermolecular interactions. Computational methods provide powerful tools to visualize and quantify these characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. irjweb.com

In studies of 4-(1H-triazol-1-yl)benzoic acid hybrids, the HOMO plots are typically concentrated on the triazole ring, indicating this is a likely site for electrophilic attack. mdpi.com The LUMOs, conversely, are often distributed over the benzoic acid portion of the molecule. mdpi.com For a similar triazole-benzoic acid derivative, the HOMO and LUMO energies were calculated to be -6.303 eV and -2.243 eV, respectively.

Table 3: Frontier Molecular Orbital Energies for a Representative Triazole-Benzoic Acid Derivative

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.303 |

| E(LUMO) | -2.243 |

| Energy Gap (ΔE) | 4.06 |

Data derived from the computational study of 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid.

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to identify the electron density distribution and charge-related properties of a molecule. The MEP map displays different colors on the molecule's surface to represent the electrostatic potential, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Typically, red or yellow colors indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen and nitrogen. researchgate.net Blue colors represent regions of positive potential (electron-poor), usually around hydrogen atoms, which are prone to nucleophilic attack. Green areas signify neutral potential. researchgate.net For triazole-benzoic acid systems, negative potentials are expected around the nitrogen atoms of the triazole ring and the carbonyl oxygen of the carboxylic acid, while a strong positive potential is expected on the acidic hydrogen of the -COOH group.

Natural Bond Orbital (NBO) analysis is a computational technique that provides detailed insights into the bonding and electronic structure of a molecule beyond the simple orbital picture. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals. nih.gov

An NBO analysis can quantify the stabilization energy associated with these interactions, revealing the strength of intramolecular charge transfer events. For instance, it can show electron donation from lone pairs of nitrogen or oxygen atoms into anti-bonding orbitals of adjacent bonds. The analysis also provides information on the molecule's electronic composition, such as the percentage of Lewis structure (localized bonds and lone pairs) versus non-Lewis structure (delocalized electrons). nih.gov While specific NBO data for this compound is not available, such an analysis would be instrumental in understanding the electronic stabilization within the molecule, arising from interactions between the electron-rich triazole ring and the electron-withdrawing benzoic acid moiety. nih.gov

The scientific literature contains numerous studies on the broader class of 1,2,4-triazole (B32235) derivatives and various benzoic acid hybrids, some of which have been subjected to computational analyses like QSAR and molecular docking to explore their potential biological activities. However, these studies focus on different isomers, such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid, or on molecules with different substitution patterns on the triazole and benzoic acid rings.

The stringent requirement to focus solely on the chemical compound “this compound” prevents the inclusion of data from these related but structurally distinct compounds. As no specific QSAR models or molecular docking simulations for this compound were found in the available scientific literature, the requested article with detailed research findings and data tables for sections 5.3 and 5.4 cannot be generated at this time.

Biological Activity and Mechanistic Insights of 3 1h 1,2,4 Triazol 5 Yl Benzoic Acid in Medicinal Chemistry Research

Anticancer Activity and Cellular Mechanism of Action

Derivatives of the 1,2,4-triazole (B32235) benzoic acid framework have demonstrated notable potential as anticancer agents. Their biological effects are primarily attributed to their ability to inhibit cancer cell growth, induce programmed cell death, and interact with key molecular pathways that regulate cell proliferation and survival.

A range of studies has documented the cytotoxic effects of 1,2,4-triazole benzoic acid hybrids against various human cancer cell lines. These compounds have shown the ability to inhibit cell proliferation at micromolar concentrations.

For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids exhibited potent inhibitory activities against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with IC₅₀ values ranging from 15.6 to 23.9 µM. nih.govresearchgate.netrsc.org Notably, some of the most potent compounds in this series demonstrated significantly lower cytotoxicity toward normal human retinal pigment epithelial (RPE-1) cells compared to the conventional chemotherapy drug doxorubicin, suggesting a degree of selectivity for cancer cells. nih.govresearchgate.netrsc.org Similarly, other research on 1,2,3-triazole-amino acid conjugates showed significant antiproliferative activity against breast (MCF7) and liver (HepG2) cancer cell lines at concentrations below 10 µM. mdpi.com

Table 1: Cytotoxicity of Representative Triazole-Benzoic Acid Derivatives against Human Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |

|---|---|---|---|---|---|

| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid (Compound 14) | MCF-7 | 15.6 | Doxorubicin | 19.7 | nih.govresearchgate.net |

| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid (Compound 2) | MCF-7 | 18.7 | Doxorubicin | 19.7 | nih.govresearchgate.net |

| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid (Compound 15) | HCT-116 | 23.9 | Doxorubicin | 22.6 | nih.govresearchgate.net |

| 1,2,3-Triazole-amino acid conjugate (Compound 6) | MCF-7 | <10 | Ellipticine | Not specified | mdpi.com |

| 1,2,3-Triazole-amino acid conjugate (Compound 7) | HepG2 | <10 | Ellipticine | Not specified | mdpi.com |

A primary mechanism through which triazole-based compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. Research has shown that these molecules can trigger both extrinsic and intrinsic apoptotic pathways.

Studies on 1,2,4-triazole-chalcone hybrids revealed that they induce apoptosis in A549 lung adenocarcinoma cells. researchgate.net This process was characterized by an increased level of the pro-apoptotic protein Bax, the release of cytochrome c from the mitochondria, and the subsequent activation of initiator and executioner caspases, including caspase-3, caspase-8, and caspase-9. researchgate.netnih.gov The dependency on caspase activation was confirmed when a pan-caspase inhibitor significantly reduced the apoptosis induced by these hybrid compounds. researchgate.net Further investigations into other triazole derivatives have shown they can cause cell cycle arrest and induce apoptosis in MCF-7 cells, an effect linked to increased activity of the tumor suppressor protein p53. researchgate.net

Flow cytometry analysis of MCF-7 cells treated with active 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives confirmed a significant increase in the population of apoptotic cells. researchgate.net This programmed cell death is a crucial mechanism for eliminating cancerous cells without inducing an inflammatory response. researchgate.net

The anticancer activity of triazole derivatives is rooted in their interaction with specific molecular targets within cancer signaling pathways. The nitrogen atoms in the triazole ring are thought to play a key role in binding to receptors, acting as hydrogen bond donors or acceptors. pensoft.net

One of the identified targets is the Epidermal Growth Factor Receptor (EGFR), a key protein in a signaling pathway that promotes cell proliferation. nih.gov Novel benzimidazole/1,2,3-triazole hybrids have been developed as EGFR inhibitors, with some compounds showing greater potency than the established drug erlotinib. nih.gov The interaction of these compounds within the EGFR active site has been supported by molecular docking studies. nih.gov

Other research points to the inhibition of the PI3K/mTOR cascade, another critical pathway for cell growth and survival. tandfonline.com Furthermore, compounds containing both 1,2,3-triazole and diaryl ether moieties have been reported to exhibit anticancer activity by inhibiting the protein-protein interaction between Bax and Bcl-xL, which is crucial for regulating apoptosis. mdpi.com

Antimicrobial and Antifungal Efficacy

In addition to their anticancer properties, molecules incorporating the triazole ring system are well-known for their broad-spectrum antimicrobial and antifungal activities.

Benzoic acid and its derivatives are known to possess antibacterial properties. nih.gov The incorporation of a triazole moiety can modulate this activity. Studies on various triazole derivatives have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria.

The antibacterial potency is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. For example, certain pyrazole-benzoic acid derivatives have shown potent activity against various Gram-positive bacteria, including staphylococci and enterococci strains, with MIC values as low as 0.5 µg/mL. nih.gov While specific MIC values for 3-(1H-1,2,4-triazol-5-yl)benzoic acid are not extensively documented, related structures have been evaluated. For instance, various 5-oxopyrrolidine derivatives containing a triazole moiety demonstrated bactericidal activity against Gram-positive organisms like Staphylococcus aureus and Bacillus cereus with MIC values in the range of 31.25 µg/mL. researchgate.net

Table 2: Antibacterial Activity of Representative Triazole and Benzoic Acid Derivatives This table is interactive. You can sort and filter the data.

| Compound Type | Bacterial Strain | MIC (µg/mL) | Source |

|---|---|---|---|

| 3,4-Dichloro pyrazole-benzoic acid derivative (Compound 19) | Staphylococci | 0.5 | nih.gov |

| 3,5-Dichloro pyrazole-benzoic acid derivative (Compound 20) | Enterococci | 4 | nih.gov |

| Bromo-substituted pyrazole-benzoic acid derivative (Compound 24) | S. aureus ATCC 33591 | 0.5 | nih.gov |

| 5-oxopyrrolidine-pyrazole derivative (Compound 5) | B. cereus | 31.25 | researchgate.net |

| Benzoic Acid | E. coli O157:H7 | 1000 | nih.gov |

The antifungal action of triazole-containing compounds is one of their most well-established biological activities. Many commercially available antifungal drugs, such as fluconazole (B54011) and itraconazole, are based on a triazole structure. microbiologyjournal.org

The primary mechanism of action for azole antifungals is the inhibition of ergosterol (B1671047) biosynthesis. nih.govresearchgate.net Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Azole compounds, including those with a 1,2,4-triazole ring, target and inhibit the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.govnih.gov This enzyme is a member of the cytochrome P450 superfamily and is critical for converting lanosterol to ergosterol. nih.gov

The inhibition of this enzyme leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14-methyl sterols in the fungal cell membrane. nih.gov This disruption increases the permeability of the membrane, impairs the function of membrane-bound enzymes, and ultimately inhibits fungal growth, leading to cell lysis and death. nih.gov This targeted mechanism contributes to the selective toxicity of azole antifungals, as the ergosterol biosynthesis pathway is absent in humans. researchgate.net

Mechanism of Action against Microbial Pathogens

The precise mechanism of action for this compound against microbial pathogens has not been extensively detailed in the available literature. However, the broader class of 1,2,4-triazole derivatives is known to exhibit antimicrobial effects through various mechanisms, primarily centered on enzyme inhibition. researchgate.netresearchgate.net Triazole compounds can readily bind to enzymes and receptors within biological systems via non-covalent interactions, leading to a disruption of essential cellular processes. researchgate.net

One significant mode of action for some triazole-based compounds is the competitive inhibition of thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes. nih.govacs.orgcam.ac.uk These enzymes are crucial for metabolism in bacteria, fungi, and plants. nih.gov Triazole-based analogues of thiamine can occupy the ThDP-binding pocket of these enzymes, effectively blocking the coenzyme's natural function without initiating catalytic activity. nih.govacs.org This inhibition can disrupt vital metabolic pathways, leading to a bacteriostatic or fungistatic effect. For certain 1,2,4-triazole derivatives, molecular docking studies have suggested that the probable mechanism of antibacterial activity involves the inhibition of enzymes like the MurB enzyme in E. coli, which is involved in peptidoglycan biosynthesis, or CYP51 (lanosterol 14α-demethylase) in fungi, which is critical for ergosterol biosynthesis and cell membrane integrity.

Antioxidant Properties and Radical Scavenging Mechanisms

Derivatives of triazole-benzoic acid have demonstrated notable antioxidant capabilities. The antioxidant potential is often evaluated through a series of in vitro assays that measure the compound's ability to scavenge free radicals and reduce oxidizing agents. Studies on closely related analogs, such as 4-(1H-triazol-1-yl)benzoic acid hybrids, provide significant insight into the antioxidant profile of this structural class.

The capacity of triazole-benzoic acid derivatives to scavenge free radicals is commonly assessed using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) assays. In these tests, the antioxidant compound donates an electron or hydrogen atom to the stable radical (DPPH• or ABTS•+), neutralizing it and causing a measurable change in color.

In a study of 4-(1H-triazol-1-yl)benzoic acid hybrids, a parent thioether derivative (Compound 1 ) exhibited high radical scavenging activity. At a concentration of 100 µg/mL, it demonstrated 89.95 ± 0.34% inhibition in the DPPH assay and 88.59 ± 0.13% in the ABTS assay. These values are comparable to the standard antioxidant butylated hydroxyanisole (BHA), which showed 95.02 ± 0.74% (DPPH) and 96.18 ± 0.33% (ABTS) inhibition at the same concentration. The IC50 values for this parent compound were 55.59 µg/mL (DPPH) and 56.44 µg/mL (ABTS). Other analogs, such as a phenoxy derivative (Compound 2 ), also showed noteworthy activity, particularly in the ABTS assay (62.00 ± 0.24% inhibition).

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| Parent Thioether (Compound 1) | 89.95 ± 0.34 | 88.59 ± 0.13 |

| Parent Phenoxy (Compound 2) | Not specified as highest | 62.00 ± 0.24 |

| Parent Methylsulfonyl (Compound 3) | Less active | 29.98 ± 0.13 |

| BHA (Standard) | 95.02 ± 0.74 | 96.18 ± 0.33 |

Reducing power is another key indicator of antioxidant activity, measuring a compound's ability to donate an electron. The Ferric Reducing Antioxidant Power (FRAP) assay specifically measures the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form.

The parent thioether derivative (Compound 1 ) of 4-(1H-triazol-1-yl)benzoic acid again showed the highest activity in these assays. Its reducing power capability was recorded at an absorbance of 1.43 ± 0.007 at 100 µg/mL, which is comparable to the BHA standard (1.76 ± 0.062). In contrast, the phenoxy (Compound 2 ) and methylsulfonyl (Compound 3 ) parent structures exhibited much lower reducing abilities (0.270 ± 0.004 and 0.31 ± 0.007, respectively). Similarly, in the FRAP assay, the thioether derivative recorded the highest activity of 3567 ± 14.84 µmol Trolox/100 g, whereas the phenoxy and methylsulfonyl analogs showed significantly lower values of 953 ± 12.50 and 882 ± 7.09 µmol Trolox/100 g, respectively.

| Compound | Reducing Power (Absorbance at 100 µg/mL) | FRAP Activity (µmol Trolox/100 g) |

|---|---|---|

| Parent Thioether (Compound 1) | 1.43 ± 0.007 | 3567 ± 14.84 |

| Parent Phenoxy (Compound 2) | 0.270 ± 0.004 | 953 ± 12.50 |

| Parent Methylsulfonyl (Compound 3) | 0.31 ± 0.007 | 882 ± 7.09 |

| BHA (Standard) | 1.76 ± 0.062 | Not specified |

To elucidate the underlying chemical processes of antioxidant action, theoretical studies using Density Functional Theory (DFT) are often employed. These studies evaluate the thermodynamic feasibility of three primary antioxidant mechanisms:

Hydrogen Atom Transfer (HAT): The antioxidant directly donates a hydrogen atom to a free radical. This is primarily governed by the Bond Dissociation Enthalpy (BDE).

Single Electron Transfer-Proton Transfer (SET-PT): The antioxidant first transfers an electron to the radical, followed by the transfer of a proton. This pathway is related to the Ionization Potential (IP).

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, forming an anion, which then donates an electron to the radical. This mechanism is assessed by Proton Affinity (PA) and Electron Transfer Enthalpy (ETE).

For triazole derivatives, the preferred mechanism can depend on the solvent environment. Theoretical calculations suggest that in polar media, the SPLET mechanism is often thermodynamically favored. DFT studies on 4-(1H-triazol-1-yl)benzoic acid hybrids have been performed to understand their antioxidant activity, suggesting that all three mechanisms could describe their properties.

Structure-Activity Relationship (SAR) Studies for Biological Optimization

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological properties of a lead compound by making targeted chemical modifications. For the 1,2,4-triazole benzoic acid scaffold, SAR analysis reveals that the type and position of substituents significantly influence bioactivity profiles, including antimicrobial and antiproliferative effects. nih.govnih.govsci-hub.sesci-hub.se

The biological activity of 1,2,4-triazole derivatives is highly sensitive to the nature of the substituents on both the triazole ring and any associated aromatic rings. nih.govsci-hub.se

Substituents on the Phenyl Ring: In studies of 1,2,4-triazole-fluoroquinolone hybrids, the presence and position of substituents on an N-phenylpiperazine moiety were critical for antimicrobial activity. nih.gov For some anticancer 1,2,4-triazole derivatives, the introduction of electron-withdrawing groups like chloro or bromo at specific positions on an isatin (B1672199) ring enhanced broad-spectrum antibacterial activity. nih.gov Conversely, for other series, a 4-methoxy phenyl group at the 5-position of the triazole ring was found to be preferable to a 4-methyl group for antibacterial action. nih.gov

Groups Attached to the Triazole Ring: The nature of the group at the 5-position of the triazole ring is crucial. For instance, SAR studies on certain triazolothiadiazoles indicated that compounds with a phenyl-substituent were more active than those with a benzyl (B1604629) moiety. sci-hub.sesci-hub.se The addition of a second 1,2,4-triazole moiety to create bis-1,2,4-triazole hybrids has been shown to improve antibacterial activity compared to mono-triazole analogs. sci-hub.se

Linker and Core Modifications: In anticancer hybrids of 4-(1H-triazol-1-yl)benzoic acid, the incorporation of isothiocyanate and nitrobenzylidene moieties into the core structure was found to be beneficial for cytotoxic effects. The linker length of attached groups, such as an alkylsulfanyl moiety, also has profound effects on antiproliferative activities. nih.gov This highlights that modifications to the core scaffold, beyond simple aromatic substitutions, are a key strategy for optimizing bioactivity.

Positional Isomerism and Biological Outcomes

Other Reported Biological Activities (e.g., Antiviral, Anti-inflammatory)

While specific antiviral or anti-inflammatory data for this compound is not available, the 1,2,4-triazole nucleus is a well-established pharmacophore in drugs with these activities. mdpi.com For example, Ribavirin, a broad-spectrum antiviral agent, features a 1,2,4-triazole carboxamide structure. nepjol.info

In the context of anti-inflammatory research, various derivatives of 1,2,3-triazole and 1,2,4-triazole have been synthesized and investigated. biomedpharmajournal.orghealthinformaticsjournal.com These compounds often exert their effects through mechanisms such as the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. biomedpharmajournal.org A study on 5-pyridin-2-yl-1H- nih.govrsc.orgresearchgate.nettriazole-3-carboxylic acid ethyl ester, for instance, demonstrated anti-inflammatory properties by inhibiting protein denaturation. nih.gov However, it is crucial to note that these findings are for different molecular entities and cannot be directly extrapolated to this compound. The biological activities of this specific isomer remain to be elucidated through future research.

Applications in Advanced Materials Science and Coordination Chemistry of 3 1h 1,2,4 Triazol 5 Yl Benzoic Acid Ligands

Metal-Organic Frameworks (MOFs) as Functional Materials

Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs, including their pore size, shape, and surface chemistry, can be tuned by judicious selection of the metallic nodes and organic linkers. The 3-(1H-1,2,4-triazol-5-yl)benzoic acid ligand offers a unique combination of a rigid benzoic acid backbone and a versatile 1,2,4-triazole (B32235) moiety, which can participate in various coordination modes and hydrogen bonding interactions.

Ligand Role in MOF Construction and Topology

The geometry and connectivity of the this compound ligand play a crucial role in determining the final topology of the resulting MOF. The carboxylate group can act as a mono- or bidentate linker, while the 1,2,4-triazole ring can coordinate to metal centers through its nitrogen atoms in a monodentate or bridging fashion. This versatility in coordination allows for the formation of diverse network dimensionalities, from 2D layers to complex 3D frameworks. nih.govnih.gov

Coordination Modes with Metal Ions

The this compound ligand can exhibit a variety of coordination modes with different metal ions, a key factor in the structural diversity of the resulting MOFs and coordination complexes. The carboxylate group can coordinate in a monodentate, bidentate chelating, or bidentate bridging fashion. The 1,2,4-triazole ring typically coordinates through its N1 and/or N2, and N4 positions. The specific mode of coordination is influenced by factors such as the nature of the metal ion, the reaction conditions (pH, temperature, solvent), and the presence of counter-anions. nih.govekb.eg

Based on studies of analogous triazole-carboxylic acid ligands, several coordination patterns can be anticipated as illustrated in the table below. nih.govacs.org

| Coordination Site | Possible Modes | Resulting Connectivity |

| Carboxylate Group | Monodentate, Bidentate (chelating or bridging) | Connects to one or two metal centers |

| 1,2,4-Triazole Ring | Monodentate (via N1, N2, or N4), Bidentate (bridging via N1,N2 or N1,N4) | Connects to one or two metal centers |

| Combined | Chelating (via carboxylate O and triazole N), Bridging | Forms stable five- or six-membered chelate rings and extends the network |

Gas Adsorption and Separation Properties in MOF Structures

Simulations of gas sorption in an rht-metal-organic framework containing 1,2,3-triazole groups have highlighted the role of these nitrogen-rich moieties in enhancing CO2 and H2 sorption. rsc.org The open metal sites, often present in MOFs, and the triazole groups can act as strong adsorption sites. rsc.org In MOFs based on bis(1,2,4-triazol-1-yl)methane, selective adsorption of CO2 over N2 has been demonstrated, underscoring the potential of triazole-containing MOFs in gas separation applications. mdpi.com The tunability of the pore size and surface chemistry by modifying the ligand or metal center allows for the optimization of these materials for specific gas separation challenges. researchgate.net

Catalytic Applications of MOFs Incorporating Triazole-Benzoic Acid Ligands

The application of MOFs as catalysts is a rapidly growing field of research. MOFs incorporating triazole-benzoic acid ligands can exhibit catalytic activity due to several factors. The metal nodes themselves can act as Lewis acid sites, while the organic ligand can be functionalized to introduce catalytically active groups. The porous nature of MOFs allows for the diffusion of reactants and products, and the well-defined active sites can lead to high selectivity.

Although direct catalytic studies on MOFs from this compound are yet to be reported, research on analogous systems provides valuable insights. For example, lanthanide-based MOFs constructed from 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid have been shown to act as effective photocatalysts for the degradation of organic dyes. nih.govrsc.orgresearchgate.net Furthermore, triazole-based MOFs have demonstrated catalytic activity in the selective oxidation of alkenes. researchgate.net The combination of the metal center and the functional organic ligand in a porous framework creates a versatile platform for designing novel catalysts.

Formation of Coordination Complexes with Transition Metals

The this compound ligand readily forms coordination complexes with a variety of transition metals. The resulting structures can range from discrete mononuclear or polynuclear complexes to extended one-, two-, or three-dimensional coordination polymers. nih.gov The nature of the final product is dictated by the coordination preferences of the metal ion, the ligand-to-metal ratio, and the reaction conditions. ajol.info

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can typically be achieved through solution-based methods, such as solvothermal or hydrothermal techniques. nih.gov In a typical synthesis, a salt of the desired transition metal is reacted with the ligand in a suitable solvent or solvent mixture, often with the addition of a base to deprotonate the carboxylic acid group. The reaction mixture is then heated for a period to promote crystallization.

The characterization of the resulting metal complexes involves a combination of analytical techniques to determine their composition, structure, and properties.

Common Characterization Techniques:

| Technique | Information Obtained |

| Single-Crystal X-ray Diffraction | Provides the precise three-dimensional arrangement of atoms in the crystal, including bond lengths, bond angles, and coordination geometry of the metal center. nih.gov |

| Powder X-ray Diffraction (PXRD) | Used to confirm the phase purity of the bulk sample and to compare the experimental pattern with the simulated one from single-crystal data. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Helps to identify the coordination of the ligand to the metal ion by observing shifts in the characteristic vibrational frequencies of the carboxylate and triazole groups. ekb.egnih.gov |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the complex and can indicate the presence of coordinated or lattice solvent molecules. |

| Elemental Analysis | Confirms the empirical formula of the synthesized complex. ekb.eg |

Through these synthetic and characterization methods, a detailed understanding of the coordination chemistry of this compound with various transition metals can be achieved, paving the way for the rational design of new functional materials.

Ligand-Metal Binding Interactions and Geometry

The this compound ligand is a bifunctional organic molecule featuring both nitrogen donors from the triazole ring and oxygen donors from the carboxylate group. This duality allows for a variety of coordination modes, making it an excellent candidate for constructing diverse metal-organic frameworks (MOFs) and coordination polymers. nih.govacs.org The specific binding interactions and resulting coordination geometries are influenced by several factors, including the nature of the metal ion, the presence of auxiliary ligands, and reaction conditions such as pH and temperature.

Analysis of complexes formed with similar ligands, such as 2,4-bis-(triazol-1-yl)-benzoic acid and 4,40-(1H-1,2,4-triazole-3,5-diyl)dibenzoic acid, reveals that both the triazole nitrogen atoms and the carboxylate oxygen atoms readily participate in coordinating to metal centers. nih.goviucr.org The triazole ring can coordinate to a metal ion through one or more of its nitrogen atoms, acting as a monodentate or a bridging ligand between two or more metal centers. mdpi.comnih.gov Similarly, the carboxylate group can exhibit various coordination modes, including monodentate, bidentate chelating, or bidentate bridging.

The interplay of these functional groups leads to a wide array of coordination geometries around the metal centers. For d¹⁰ metal ions like Zn(II) and Cd(II), which have flexible coordination spheres, this versatility is particularly pronounced. nih.gov Observed geometries in complexes with analogous ligands range from four-coordinate tetrahedral to seven-coordinate pentagonal bipyramidal structures. nih.govacs.orgnih.gov

For instance, in studies involving 2,4-bis-(triazol-1-yl)-benzoic acid, a Zn(II) center was found to adopt a five-coordinated trigonal bipyramidal geometry, coordinating to two nitrogen atoms from the triazole rings and three oxygen atoms from both the primary ligand's carboxylate group and an auxiliary terephthalic acid ligand. nih.govacs.org In a different complex with the same ligand, a Cd(II) center exhibited a seven-coordinated pentagonal bipyramid spatial configuration, bound to two triazole nitrogen atoms and five oxygen atoms from the carboxylate group, a coordinated water molecule, and an auxiliary ligand. nih.govacs.org Another Cd(II) complex with a similar ligand displayed a six-coordinated octahedral geometry.

These examples underscore the flexible and diverse coordination behavior of triazole-carboxylic acid ligands. nih.gov The ability to form multidimensional networks is a key feature, where the ligand bridges metal centers to create 1D chains, 2D layers, or 3D frameworks. iucr.orgmdpi.com The final architecture is a result of the specific coordination pattern of the ligand in conjunction with the preferred coordination number and geometry of the metal ion.

The following table summarizes the coordination environments observed in several metal complexes formed with ligands analogous to this compound, illustrating the range of possible geometries.

| Metal Ion | Analogous Ligand | Coordination Number | Coordination Geometry | Coordinating Atoms | Reference |

|---|---|---|---|---|---|

| Zn(II) | 2,4-bis-(triazol-1-yl)-benzoic acid (with terephthalic acid) | 5 | Trigonal Bipyramidal | 2 Nitrogen (triazole), 3 Oxygen (carboxylate, auxiliary ligand) | nih.govacs.org |

| Cd(II) | 2,4-bis-(triazol-1-yl)-benzoic acid (with terephthalic acid) | 7 | Pentagonal Bipyramidal | 2 Nitrogen (triazole), 5 Oxygen (carboxylate, water, auxiliary ligand) | nih.govacs.org |

| Zn(II) | 3,5-diamino-1,2,4-triazole (with ZnCl₂) | 4 | Distorted Tetrahedral | 2 Nitrogen (triazole), 2 Chlorine | nih.gov |

| Zn(II) | 3,5-diamino-1,2,4-triazole (with Zn(NO₃)₂) | 4 | Distorted Tetrahedral | 2 Nitrogen (triazole), 2 Oxygen (nitrate) | nih.gov |

| Cd(II) | 4,40-(1H-1,2,4-triazole-3,5-diyl)dibenzoate (with pyridine) | 7 | Pentagonal Bipyramidal | 1 Nitrogen (pyridine), 6 Oxygen (carboxylate, water) | iucr.org |

Future Research Trajectories and Translational Opportunities for 3 1h 1,2,4 Triazol 5 Yl Benzoic Acid

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of 1,2,4-triazole (B32235) derivatives is a well-established area of organic chemistry. nepjol.info Traditional methods often involve the cyclization of intermediates like hydrazides with sources of carbon and nitrogen. For instance, the reaction of aryl acid hydrazides with carbon disulfide and potassium hydroxide (B78521) followed by hydrazine (B178648) hydrate (B1144303) has been a common route to triazole thiols. nepjol.info Another approach involves the reaction of benzoic acid hydrazide with hydrazine hydrate and other reagents to form the triazole ring. nepjol.info

Future research should focus on developing more efficient and selective synthetic routes specifically for 3-(1H-1,2,4-triazol-5-yl)benzoic acid. Modern synthetic strategies that could be explored include:

Microwave-assisted organic synthesis (MAOS): This technique has been shown to accelerate reaction times, improve yields, and enhance the purity of triazole derivatives. nih.gov

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions offer a highly efficient and regioselective method for the synthesis of 1,2,3-triazole derivatives and could be adapted for 1,2,4-triazole synthesis. mdpi.com

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Catalytic C-H activation: Direct functionalization of the benzoic acid or triazole ring through C-H activation could provide a more atom-economical and streamlined synthetic pathway.

A significant challenge in the synthesis of asymmetrically substituted triazoles is controlling the regioselectivity. Future methodologies should aim to provide precise control over the substitution pattern on the triazole ring to selectively yield the 3,5-disubstituted isomer.

Advanced Biological Screening and Mechanistic Studies

While direct biological screening data for this compound is not extensively available, its structural analogs, particularly 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, have shown promising biological activities, suggesting that the 3-(1H-1,2,4-triazol-5-yl) isomer warrants thorough investigation. nih.govrsc.org

Anticancer Activity: A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have been synthesized and evaluated for their in vitro cytotoxicity against various cancer cell lines. nih.govrsc.orgresearchgate.net For example, certain derivatives have shown potent inhibitory activities against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with IC50 values in the micromolar range. nih.govrsc.org Mechanistic studies on these related compounds have indicated that they can induce apoptosis in cancer cells. researchgate.net

Future research on this compound should involve comprehensive screening against a diverse panel of cancer cell lines. Mechanistic studies could explore its potential to modulate key signaling pathways involved in cancer progression, such as:

Apoptosis Induction: Investigating the activation of caspases and the regulation of pro- and anti-apoptotic proteins.

Cell Cycle Arrest: Analyzing the effect of the compound on different phases of the cell cycle.

Enzyme Inhibition: Targeting enzymes crucial for cancer cell survival, such as kinases or histone deacetylases (HDACs). uobaghdad.edu.iq

Antioxidant Activity: Derivatives of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have also been screened for their antioxidant properties using various assays like DPPH, ABTS, and FRAP. mdpi.comresearchgate.net These studies have shown that the triazole-benzoic acid scaffold can act as a potent free radical scavenger. mdpi.com

Advanced biological screening of this compound and its derivatives should be conducted to evaluate their antioxidant potential and elucidate the underlying mechanisms, such as hydrogen atom transfer (HAT) or single electron transfer (SET).

Other Potential Biological Activities: The 1,2,4-triazole nucleus is a well-known pharmacophore present in a wide range of clinically used drugs with diverse biological activities, including antifungal, antiviral, and anticonvulsant properties. nih.gov Therefore, this compound should be screened for a broad spectrum of biological activities.

| Potential Biological Activity | Rationale based on Analog Studies | Key Mechanistic Questions |

| Anticancer | 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids show cytotoxicity against cancer cell lines. nih.govrsc.org | Does it induce apoptosis or cell cycle arrest? Which signaling pathways are modulated? |

| Antioxidant | 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives exhibit free radical scavenging activity. mdpi.com | What is the primary mechanism of antioxidant action (e.g., HAT, SET)? |

| Antimicrobial | The 1,2,4-triazole core is present in many antimicrobial agents. nih.gov | What is the spectrum of activity against bacteria and fungi? What are the molecular targets? |

| Antiviral | The triazole moiety is a key component of antiviral drugs like Ribavirin. nih.gov | Does it inhibit viral replication or entry? |

| Anti-inflammatory | Some triazole derivatives have shown anti-inflammatory properties. | Does it inhibit key inflammatory enzymes like COX or LOX? |

Development of Next-Generation Materials Based on Triazole-Benzoic Acid Conjugates

The unique structural and electronic properties of the 1,2,4-triazole ring make it an attractive building block for the development of advanced materials. researchgate.net Triazoles are known for their thermal stability, electron-transporting capabilities, and ability to coordinate with metal ions. researchgate.netmdpi.com

Future research in materials science could focus on incorporating this compound into various material architectures:

Metal-Organic Frameworks (MOFs): The carboxylic acid and triazole nitrogen atoms can act as coordination sites for metal ions, enabling the formation of porous MOFs. These materials could have applications in gas storage, catalysis, and sensing.

Polymers and Dendrimers: The bifunctional nature of the molecule allows for its incorporation into polymer backbones or as a branching unit in dendrimers. Such materials could possess unique photophysical or electronic properties.

Organic Light-Emitting Diodes (OLEDs): The electron-deficient nature of the 1,2,4-triazole ring suggests its potential use in electron-transporting or hole-blocking layers in OLEDs. researchgate.net

Corrosion Inhibitors: Triazole derivatives have been investigated as corrosion inhibitors due to their ability to form a protective film on metal surfaces.

Integration of Computational and Experimental Approaches for Rational Design

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and optimization of new molecules with desired properties. For this compound, a synergistic approach combining computational and experimental methods will be crucial.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be used to predict the electronic structure, reactivity, and antioxidant properties of the molecule and its derivatives. mdpi.comresearchgate.net This can help in understanding structure-activity relationships (SAR).

Molecular Docking: For drug discovery applications, molecular docking studies can predict the binding modes of this compound derivatives with biological targets such as enzymes and receptors. pensoft.netnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of derivatives with their biological activity, guiding the design of more potent compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its interactions with biological macromolecules over time. uobaghdad.edu.iq

Experimental Validation: The predictions from computational studies must be validated through experimental work. This involves the synthesis of the designed compounds and their evaluation in relevant biological or material science assays. This iterative cycle of design, synthesis, and testing is fundamental to the rational design of new molecules.

Potential for Translational Research and Clinical Development

Given the broad spectrum of biological activities associated with the 1,2,4-triazole scaffold, there is significant potential for the translational development of derivatives of this compound.

Oncology: If potent and selective anticancer activity is demonstrated, lead compounds could be advanced into preclinical studies, including in vivo efficacy and toxicity assessments in animal models. The goal would be to identify a clinical candidate for further development as a novel anticancer agent.

Infectious Diseases: Should promising antimicrobial or antiviral activity be discovered, further optimization of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties would be necessary.

Inflammatory Disorders: Compounds with significant anti-inflammatory activity could be explored for the treatment of chronic inflammatory diseases.

The path from a promising lead compound to a clinically approved drug is long and challenging. However, the proven track record of the 1,2,4-triazole core in medicine provides a strong rationale for pursuing the translational potential of novel derivatives of this compound. nih.gov

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(1H-1,2,4-triazol-5-yl)benzoic acid, and what methodological considerations ensure high yield?

- Answer: The compound is typically synthesized via nucleophilic substitution or cyclization reactions. A widely used method involves refluxing 3-cyanobenzoic acid with hydrazine hydrate in propan-2-ol to form the triazole ring, followed by acid-catalyzed cyclization . Key considerations include optimizing reaction time (3–4 hours), temperature (80–100°C), and stoichiometric ratios of hydrazine to precursor. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product from byproducts like unreacted hydrazine or intermediate imines .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Answer:

- 1H-NMR/13C-NMR: To confirm the triazole ring protons (δ 8.1–8.3 ppm) and carboxylic acid proton (δ 12–13 ppm) .

- FTIR: Peaks at ~2500 cm⁻¹ (S–H stretch, if thiol derivatives are present) and 1680 cm⁻¹ (C=O of benzoic acid) .

- HPLC: Purity assessment using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .

- Elemental Analysis (CHNS): To verify empirical formula consistency (e.g., C₉H₇N₃O₂) .

Q. What pharmacological activities are associated with 1,2,4-triazole derivatives, and how are these properties screened for this compound?

- Answer: 1,2,4-Triazoles exhibit antimicrobial, antifungal, and anti-inflammatory activities. For screening:

- In vitro assays: Disk diffusion (antimicrobial) against E. coli and S. aureus; MTT assay (cytotoxicity) on human cell lines .

- Enzyme inhibition: α-Glucosidase or lipase inhibition studies to assess hypoglycemic or anti-obesity potential .

- Docking studies: Molecular modeling with target proteins (e.g., CYP450 for metabolic stability) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives, and what challenges arise during refinement?

- Answer: SHELX programs (e.g., SHELXL) are used for small-molecule refinement. Challenges include:

- Twinned data: Requires iterative refinement with HKLF5 format in SHELXL .

- Disordered substituents: Use PART instructions to model alternative conformations .

- Validation: Check R-factors (<5%), ADPs, and PLATON alerts for geometric outliers .

Q. What strategies optimize the biological activity of this compound via structure-activity relationship (SAR) studies?

- Answer:

- Methodology: Synthesize analogs via Schiff base formation or alkylation, then compare EC₅₀ values in dose-response assays .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for triazole derivatives be reconciled?

- Answer:

- Dynamic effects: NMR may show averaged signals for tautomers (e.g., 1H- vs. 4H-triazole), whereas X-ray captures static structures .

- Solution vs. solid state: Use variable-temperature NMR to detect tautomerization; compare with DFT-calculated spectra (e.g., Gaussian09) .

- Validation: Cross-check with IR (tautomer-specific peaks) and mass spectrometry (molecular ion consistency) .

Methodological Tables

Table 1: Key Reaction Conditions for Triazole Derivative Synthesis

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | Hydrazine hydrate, propan-2-ol, reflux | 65–75% | |

| Purification | Ethanol/water recrystallization | 90% purity | |

| Thiol functionalization | NaSH, DMF, 60°C | 55–60% |

Table 2: Biological Activity of Selected Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。